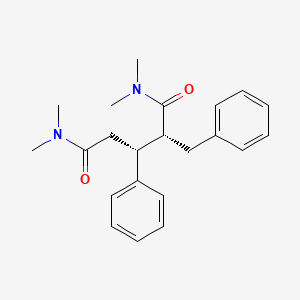
2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine, also known as 2-E-6-DMPP, is a synthetic aromatic heterocyclic compound commonly used in organic synthesis and scientific research. This molecule is of particular interest due to its unique chemical structure, which is composed of two nitrogen atoms and two oxygen atoms connected to a six-membered ring. As a result, 2-E-6-DMPP has a wide range of potential applications in both biochemistry and physiology.
科学的研究の応用
2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of enzymes, and as a reagent for the synthesis of other heterocyclic compounds. This compound is also used in the study of various biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and the metabolism of various drugs.
作用機序
The exact mechanism of action of 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine is still not fully understood. However, it is believed that the molecule acts as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be isolated in a pure form through chromatography. In addition, it is relatively stable and has a wide range of potential applications in scientific research. However, there are also some limitations to consider when using this compound in laboratory experiments. For example, the molecule is relatively expensive and can be toxic in high concentrations.
将来の方向性
There are several potential future directions for the use of 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Another potential direction is the investigation of the molecule’s potential as an anti-cancer agent. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors of enzymes and transcription factors.
合成法
2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine is typically synthesized through a multi-step process. The first step involves the preparation of the starting material, which is typically a pyridine derivative. This starting material is then reacted with a dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an aqueous solution and is heated to a temperature of around 100°C. The reaction can be monitored using thin-layer chromatography (TLC) and the desired product can be isolated through column chromatography.
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-ethyl-N-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-17-19(22-16-8-6-5-7-9-16)12-11-18(23-17)15-10-13-20(24-2)21(14-15)25-3/h5-14,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLGUORCZLEAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














